molecular formula C22H18N2O2 B2683452 (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 478261-39-1

(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2683452
CAS No.: 478261-39-1
M. Wt: 342.398
InChI Key: MXJFJSGNKHJSNC-LNVKXUELSA-N
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Description

The compound (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes an indole core, a phenyl group, and a methoxyimino substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylphenylmethanol with phenylhydrazine to form an intermediate, which is then cyclized to produce the indole core. .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides , while reduction can produce indole alcohols .

Scientific Research Applications

(3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{[(2-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-{[(2-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-{[(2-bromophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-{[(2-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-9-5-6-10-17(16)15-26-23-21-19-13-7-8-14-20(19)24(22(21)25)18-11-3-2-4-12-18/h2-14H,15H2,1H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFJSGNKHJSNC-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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